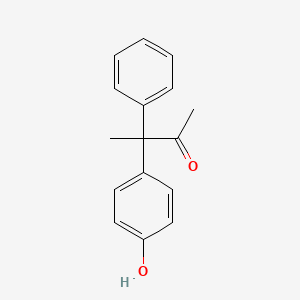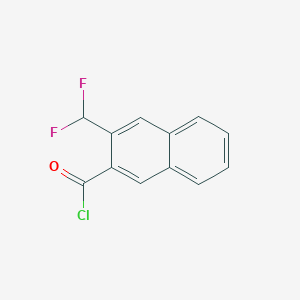
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. The presence of both methyl and trifluoromethyl groups on the quinoline ring imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base can yield the desired quinoline derivative . Additionally, Suzuki–Miyaura coupling reactions have been employed to introduce various substituents on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity. The use of environmentally benign reagents and solvents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research has shown potential antitumor activity, making it a candidate for drug development.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine exerts its effects involves interactions with molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization, which is crucial for cell division. This mechanism is particularly relevant in its potential antitumor activity, where it disrupts the mitotic process in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)quinolin-4-amine: Shares the trifluoromethyl group but lacks the dimethyl substitutions.
3,3-Dimethyl-6-trifluoromethyl-1,2,3,4-tetrahydroindolo[2,3-c]quinolin-1-one: Another quinoline derivative with similar substituents but different structural features.
Uniqueness
2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine is unique due to the specific combination of methyl and trifluoromethyl groups on the quinoline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11F3N2 |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
2,3-dimethyl-6-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C12H11F3N2/c1-6-7(2)17-10-4-3-8(12(13,14)15)5-9(10)11(6)16/h3-5H,1-2H3,(H2,16,17) |
InChI Key |
KCNXUEDTYZJRIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=C1N)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


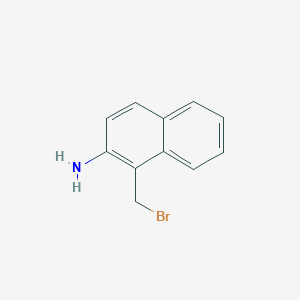
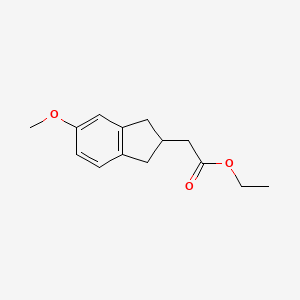

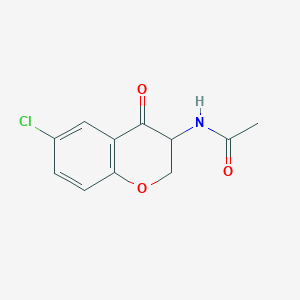
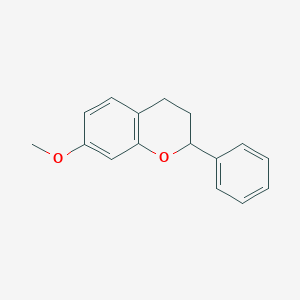

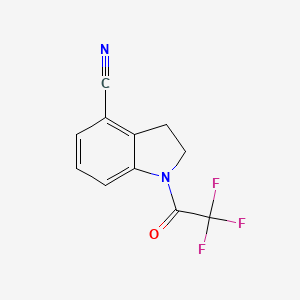
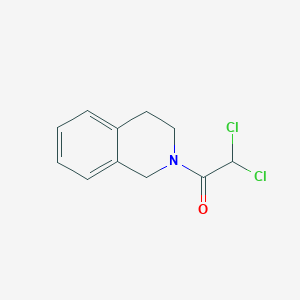
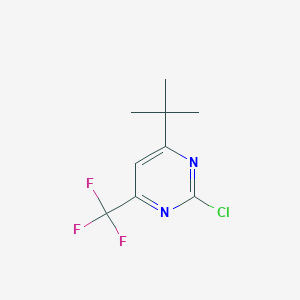

![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide](/img/structure/B11872836.png)
![6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11872845.png)
